molecular formula C5H10O4 B7909534 (4S,5R)-oxane-2,4,5-triol

(4S,5R)-oxane-2,4,5-triol

Cat. No.: B7909534
M. Wt: 134.13 g/mol
InChI Key: ZVQAVWAHRUNNPG-PYHARJCCSA-N
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Description

(4S,5R)-oxane-2,4,5-triol is a chiral compound with the molecular formula C5H10O4. It is a derivative of oxane, a six-membered ring ether, and contains three hydroxyl groups at the 2, 4, and 5 positions. The stereochemistry of the compound is defined by the (4S,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-oxane-2,4,5-triol typically involves the enantioselective ring-opening of cyclic ethers or the asymmetric reduction of corresponding ketones. One common method is the enantioselective reduction of 2,4,5-trihydroxy-2,5-dihydrofuran using chiral catalysts. The reaction conditions often include the use of hydrogen gas and a chiral rhodium or ruthenium catalyst under mild temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using enzymes such as epoxide hydrolases or alcohol dehydrogenases. These enzymes can selectively convert prochiral or racemic substrates into the desired enantiomer with high yield and purity. The process is typically carried out in aqueous media at ambient temperatures, making it environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-oxane-2,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: SOCl2 in pyridine at 0°C to room temperature.

Major Products Formed

Scientific Research Applications

(4S,5R)-oxane-2,4,5-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4S,5R)-oxane-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways[6][6].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable for asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The presence of multiple hydroxyl groups also enhances its reactivity and versatility in chemical transformations .

Properties

IUPAC Name

(4S,5R)-oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAVWAHRUNNPG-PYHARJCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(COC1O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](COC1O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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